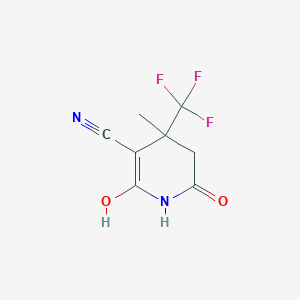

2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions. The hydroxy and nitrile groups are then introduced via subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Building Block in Organic Synthesis

- This compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo multiple reactions makes it valuable in creating complex molecular architectures.

-

Synthesis of Bioactive Molecules

- It has been utilized in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds.

Medicinal Chemistry

-

Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, research indicates that modifications can lead to enhanced activity against specific bacterial strains.

-

Anti-inflammatory Properties

- The compound has been investigated for its potential anti-inflammatory effects. Case studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drug development.

Material Science Applications

-

Fluorinated Polymers

- Due to the presence of the trifluoromethyl group, this compound can be incorporated into fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are useful in coatings and advanced materials.

-

Electrochemical Sensors

- Research indicates that compounds like 2-hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can be used in developing electrochemical sensors for detecting various analytes due to their redox-active nature.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | Versatile reagent for complex syntheses |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Effective against specific bacterial strains |

| Material Science | Fluorinated polymers and electrochemical sensors | Enhanced stability and detection capabilities |

Case Studies

-

Antimicrobial Derivatives

- A study published in a peer-reviewed journal demonstrated that modifying the carbonitrile group led to compounds with significantly improved antimicrobial activity against resistant strains of bacteria.

-

Polymer Development

- Research conducted on incorporating this compound into polymer matrices showed promising results in enhancing thermal stability and resistance to solvents, indicating its potential use in high-performance materials.

Wirkmechanismus

The mechanism by which 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-4-methyl-6-oxo-4-(chloromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

- 2-Hydroxy-4-methyl-6-oxo-4-(bromomethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Comparison: Compared to its analogs with different halogen substituents, the trifluoromethyl derivative is unique due to the strong electron-withdrawing nature of the trifluoromethyl group. This significantly influences the compound’s reactivity and stability, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate.

This detailed overview provides a comprehensive understanding of 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 802565-31-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H7F3N2O2, with a molecular weight of approximately 220.15 g/mol. Its structure includes a tetrahydropyridine ring with a hydroxyl group and a trifluoromethyl substituent, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 802565-31-7 |

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| Boiling Point | Not specified |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives of tetrahydropyridine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds with trifluoromethyl groups enhance cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involved increased expression of p53 and activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

The trifluoromethyl group is known to enhance the binding affinity of compounds to various enzymes. In vitro studies suggest that 2-hydroxy derivatives can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants (Ki values) for some derivatives have been reported in the nanomolar range, indicating potent enzyme inhibition .

Case Studies

- Cytotoxicity Assays : In a study involving MCF-7 cells, derivatives similar to 2-hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapy agent .

- Molecular Docking Studies : Docking simulations revealed strong interactions between the trifluoromethyl group and active sites of target enzymes, suggesting that these interactions could be responsible for enhanced biological activity .

- Apoptosis Induction : Flow cytometry analyses confirmed that treatment with this compound leads to significant apoptosis in cancer cell lines through caspase activation pathways .

Eigenschaften

IUPAC Name |

6-hydroxy-4-methyl-2-oxo-4-(trifluoromethyl)-1,3-dihydropyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-7(8(9,10)11)2-5(14)13-6(15)4(7)3-12/h15H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHUXXDTIVVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=C1C#N)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.